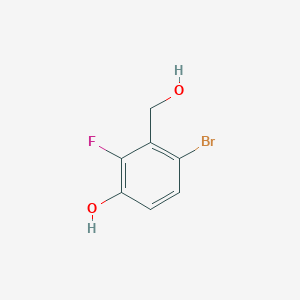
4-Bromo-2-fluoro-3-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-3-(hydroxymethyl)phenol is a phenolic compound characterized by the presence of bromine, fluorine, and a hydroxymethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenol ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and hydroxymethylation reactions. The use of catalysts and specific reaction conditions can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxymethyl group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-Bromo-2-fluoro-3-formylphenol or 4-Bromo-2-fluoro-3-carboxyphenol.
Reduction: Formation of 4-Bromo-2-fluoro-3-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-fluoro-3-(hydroxymethyl)phenol has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorophenol: Similar structure but lacks the hydroxymethyl group.
4-Bromo-2-fluorophenol: Similar structure but lacks the hydroxymethyl group.
3-Bromophenol: Lacks both fluorine and hydroxymethyl groups.
Uniqueness
4-Bromo-2-fluoro-3-(hydroxymethyl)phenol is unique due to the presence of both halogen atoms and the hydroxymethyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1784377-68-9 |
|---|---|
Molecular Formula |
C7H6BrFO2 |
Molecular Weight |
221.02 g/mol |
IUPAC Name |
4-bromo-2-fluoro-3-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,10-11H,3H2 |
InChI Key |
CIIZBPGKTWMIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


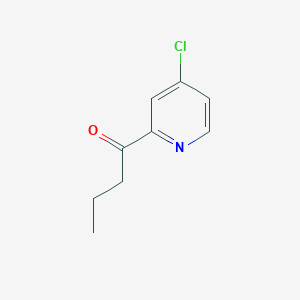

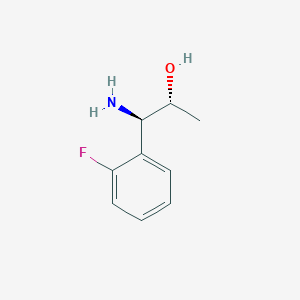
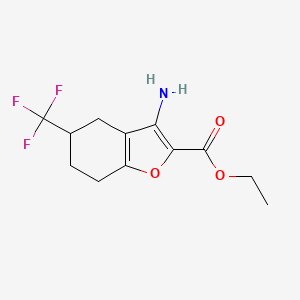
![6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13046325.png)
![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046332.png)
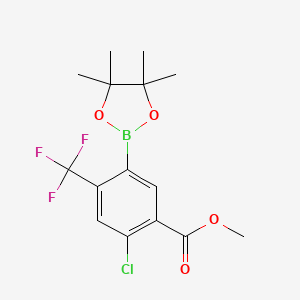
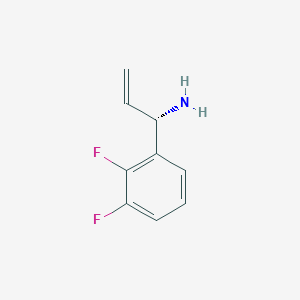
![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
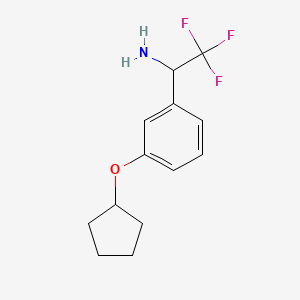
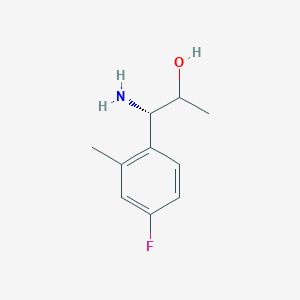
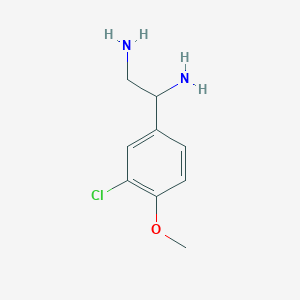
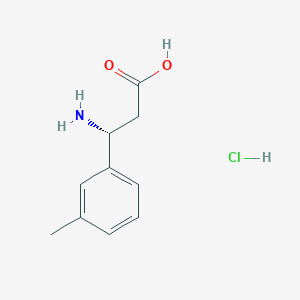
![Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046361.png)
